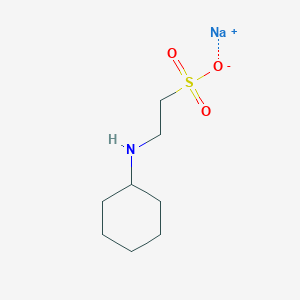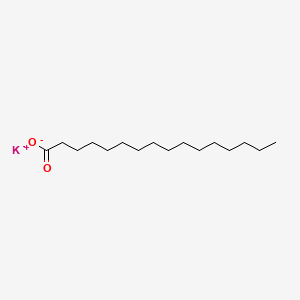
Potassium methyltrifluoroborate
Overview
Description
Potassium Methyltrifluoroborate is a white crystalline solid . It is an important reagent used in organic synthesis . It is a nucleophilic coupling partner in palladium-catalyzed cross-coupling .
Synthesis Analysis
This compound is prepared by treating trimethylboroxine with KHF2 . It has emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .Molecular Structure Analysis
The molecular formula of this compound is CH3BF3K . Its average mass is 121.939 Da and its monoisotopic mass is 121.991699 Da .Chemical Reactions Analysis
This compound is used in the Suzuki-Miyaura cross-coupling reaction . It is also used in the methylation via cross-coupling of this compound .Physical And Chemical Properties Analysis
This compound is a white crystalline solid . It is soluble in H2O, acetone/MeOH mixtures .Scientific Research Applications
Catalytic Applications in Organic Synthesis
Potassium methyltrifluoroborate has shown significant utility in catalytic applications, particularly in organic synthesis. A key example is its use in palladium-catalyzed cross-coupling reactions, as demonstrated by Nadaf and Seapy (2014), who synthesized potassium N-methyltrifluoroborate isoindolin-1-one and used it in Suzuki–Miyaura palladium-catalyzed cross-coupling reactions with aryl and heteroaryl chlorides (Nadaf & Seapy, 2014). Additionally, Molander and Elia (2006) reported the effectiveness of potassium aryltrifluoroborates in similar cross-coupling reactions, highlighting their stability and functional group tolerance (Molander & Elia, 2006).
CO2 Separation Technology
Lee and Kang (2021) explored the application of potassium tetrafluoroborate in CO2 separation technology. They incorporated it into a polymer electrolyte membrane, resulting in a significant improvement in CO2 separation performance, demonstrating its potential in environmental applications (Lee & Kang, 2021).
Fluorine Compounds and Industrial Applications
J. Papcun (2000) discussed the use of potassium fluoride, a compound related to this compound, in various industrial applications, including in silver solder fluxes and as a catalyst in polyurethane foam production (Papcun, 2000).
Allylation and Diastereoselective Synthesis
Sze-Wan Li and Batey (2004) investigated the use of potassium allyl- and crotyltrifluoroborates for allylation and diastereoselective synthesis, highlighting their stability and effectiveness in producing homoallylic amines (Li & Batey, 2004).
Synthesis of Functionalized Organotrifluoroborates
Molander and Ham (2006) developed methods for the preparation of potassium bromo- and iodomethyltrifluoroborates, which are crucial in the synthesis of functionalized organotrifluoroborates, an important class of compounds in organic chemistry (Molander & Ham, 2006).
Room-Temperature Ionic Liquids
Landmann et al. (2018) reported on the synthesis of potassium perfluoroalkyltricyanoborates and their use as building blocks for low-viscosity ionic liquids, which have applications in electrochemical devices and solar cells (Landmann et al., 2018).
Mechanism of Action
Target of Action
Potassium methyltrifluoroborate is primarily used as a reagent in organic synthesis . Its primary targets are organic substrates that undergo C-Methylation . The compound is particularly useful in the methylation of substrates with some methylating agents .
Mode of Action
This compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organic boron compound (like this compound) and a halide catalyzed by a palladium(0) complex .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The downstream effects include the formation of modified purines and aryl chlorides .
Pharmacokinetics
Its stability and reactivity in various conditions make it a valuable tool in organic chemistry .
Result of Action
The result of this compound’s action is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction . This includes the preparation of modified purines and the coupling of aryl chlorides .
Action Environment
This compound is stable and reactive in various environments, making it a versatile reagent in organic synthesis . It is moisture- and air-stable, and it can withstand strong oxidative conditions . These properties allow this compound to maintain its efficacy and stability in a wide range of conditions .
Future Directions
properties
IUPAC Name |
potassium;trifluoro(methyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQFVHVGFQJMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635655 | |
| Record name | Potassium trifluoro(methyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13862-28-7 | |
| Record name | Borate(1-), trifluoromethyl-, potassium, (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13862-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(methyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium Trifluoro(methyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)










![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)